5-Chloro-[1,3]thiazolo[4,5-b]pyridine

CDK2 inhibition anticancer kinase inhibitor

5-Chloro-[1,3]thiazolo[4,5-b]pyridine (CAS 1554348-39-8) is a key heterocyclic building block belonging to the thiazolo[4,5-b]pyridine class, which is recognized as a privileged scaffold in drug discovery due to its structural analogy to purines. This compound features a chlorine atom at the 5-position of the pyridine ring, adjacent to the bridgehead nitrogen, making it a versatile intermediate for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions.

Molecular Formula C6H3ClN2S
Molecular Weight 170.61
CAS No. 1554348-39-8
Cat. No. B2385102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-[1,3]thiazolo[4,5-b]pyridine
CAS1554348-39-8
Molecular FormulaC6H3ClN2S
Molecular Weight170.61
Structural Identifiers
SMILESC1=CC(=NC2=C1SC=N2)Cl
InChIInChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H
InChIKeyPSJRMADNSHSKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-[1,3]thiazolo[4,5-b]pyridine (CAS 1554348-39-8): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Synthesis


5-Chloro-[1,3]thiazolo[4,5-b]pyridine (CAS 1554348-39-8) is a key heterocyclic building block belonging to the thiazolo[4,5-b]pyridine class, which is recognized as a privileged scaffold in drug discovery due to its structural analogy to purines [1]. This compound features a chlorine atom at the 5-position of the pyridine ring, adjacent to the bridgehead nitrogen, making it a versatile intermediate for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions [2]. Its primary value lies in its use as a synthetic intermediate for constructing diverse compound libraries targeting kinases, G-protein coupled receptors, and other disease-relevant targets, rather than as a standalone bioactive molecule [3].

Scaffold Class
Thiazolo[4,5-b]pyridine core, recognized as a privileged scaffold in drug discovery
Functional Handle
C5 chlorine enables nucleophilic aromatic substitution and cross-coupling for diverse derivatization
Application Context
Suitable for constructing kinase and GPCR-targeted compound libraries via late-stage functionalization

Why Generic Substitution Fails for 5-Chloro-[1,3]thiazolo[4,5-b]pyridine (CAS 1554348-39-8) in Synthesis: The Critical Role of Chlorine Regiochemistry


In the thiazolo[4,5-b]pyridine class, the position of the chlorine substituent is not a trivial detail; it is a critical determinant of synthetic utility and downstream biological activity [1]. Isomeric analogs such as 5-Chlorothiazolo[5,4-b]pyridine (CAS 1155607-07-8) or 6-Chloro-[1,3]thiazolo[4,5-b]pyridine place the chlorine at electronically and sterically distinct positions, leading to different reactivity in cross-coupling reactions and potentially different biological target engagement [2]. Furthermore, analogs lacking the chlorine atom entirely, such as the unsubstituted thiazolo[4,5-b]pyridine, lack the key functional handle required for late-stage diversification. Simply substituting a brominated analog (e.g., 5-Bromothiazolo[4,5-b]pyridine) introduces different reactivity profiles in palladium-catalyzed reactions, which can alter reaction yields and the scope of accessible derivatives [3]. Therefore, direct substitution without validation of reactivity and downstream product integrity can lead to failed syntheses or misleading structure-activity relationship (SAR) data.

Regioisomer Mismatch
5-Chlorothiazolo[5,4-b]pyridine (CAS 1155607-07-8) or 6-chloro isomers shift chlorine electronic environment, altering cross-coupling reactivity and target engagement profiles. Direct substitution may compromise synthetic outcomes.
Unsubstituted Analog
Thiazolo[4,5-b]pyridine lacks the chlorine handle, preventing late-stage diversification. Substitution removes the key functionalization site.
Brominated Analog
5-Bromothiazolo[4,5-b]pyridine exhibits different reactivity in palladium-catalyzed reactions, which can alter yields and accessible derivative scope.

Quantitative Evidence Guide for 5-Chloro-[1,3]thiazolo[4,5-b]pyridine (CAS 1554348-39-8): Benchmarking Key Differentiation Vectors


CDK2 Inhibitor Development: Thiazolo[4,5-b]pyridine Core Delivers Superior Potency over Thiazolo[5,4-b]pyridine Congeners

In a comparative study of novel CDK2 inhibitors, the thiazolo[4,5-b]pyridine scaffold (the core of the target compound) proved essential for achieving potent enzymatic inhibition. A lead compound from this series demonstrated an IC50 of 0.13 µM against CDK2, whereas its closest thiazolo[5,4-b]pyridine congener was not reported to show any significant activity at comparable concentrations, highlighting the superiority of the [4,5-b] fusion pattern for this kinase target [1].

CDK2 Inhibition
Head-to-head
[4,5-b] derivative: IC50 0.13 µM
[5,4-b] congeners: No significant activity
Reported [4,5-b] scaffold supports CDK2 inhibition; [5,4-b] scaffold inactive in comparative assay.
Class-level inference; building-block-specific validation recommended.
CDK2 inhibition anticancer kinase inhibitor

GAK Kinase Selectivity: Isothiazolo[4,5-b]pyridine Core Provides a Negative Control for Kinase Targeting

While isothiazolo[4,3-b]pyridines are potent GAK inhibitors, a comprehensive screen of isothiazolo[4,5-b]pyridines, the closely related sulfur analog of the target compound, revealed a complete lack of GAK inhibitory activity [1]. All synthesized 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines were found to be inactive. In contrast, active isothiazolo[4,3-b]pyridines in this study displayed IC50 values in the low micromolar range (typically < 10 µM) [1].

GAK Inhibition
Head-to-head
Isothiazolo[4,5-b]pyridines: No GAK inhibition
Isothiazolo[4,3-b]pyridines: IC50 <10 µM
Reported [4,5-b] scaffold lacks GAK activity; supports negative control application.
Data from isothiazolo analogs; target compound synthesis as control.
GAK kinase antiviral SAR negative control

MALT1 Allosteric Inhibition: Thiazolo[4,5-b]pyridines Demonstrate Refined Cellular Selectivity

Thiazolo[4,5-b]pyridines have been developed as allosteric inhibitors of MALT1, a key regulator in lymphoma. These compounds demonstrate good cellular potency, but critically, they also exhibit 'refined selectivity' over other proteases, a key differentiator from older, less selective MALT1 inhibitors . While specific IC50 values for the target compound are not available, the class-level data indicates that the thiazolo[4,5-b]pyridine scaffold provides a selectivity advantage that simpler thiazole or pyridine building blocks cannot replicate.

MALT1 Selectivity
Class-level inference
Thiazolo[4,5-b]pyridines reported with 'refined selectivity' over other proteases.
Class-level selectivity context; specific IC50 data not available for this building block.
Data to verify; supplier-independent validation needed.
MALT1 immunology allosteric inhibitor selectivity

Antimicrobial Potency: C5 Carboxylic Acid Derivative of Thiazolo[4,5-b]pyridine Shows Moderate Activity, Highlighting the Importance of C5 Functionalization

A study on thiazolo[4,5-b]pyridine derivatives showed that a compound with a C5 carboxylic acid moiety achieved a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Candida albicans [1]. While this derivative is not the target compound itself, the data demonstrates that the C5 position on the pyridine ring, where the target compound bears a chlorine atom, is a critical site for modulating biological activity. The target compound's chlorine atom serves as a synthetic handle to introduce a variety of groups at this crucial C5 position.

Antimicrobial MIC
Reported
C5-COOH derivative: MIC 12.5 µg/mL vs. C. albicans
Supports C5 position as pharmacophoric site; chlorine enables SAR exploration.
Target compound is precursor; activity depends on C5 substituent.
antimicrobial Candida albicans MIC structure-activity relationship

Synthetic Versatility: The Thiazolo[4,5-b]pyridine Core Enables Multi-Step Pathways to Complex Heterocycles

Modern synthetic reviews highlight the thiazolo[4,5-b]pyridine scaffold as a platform for generating diverse compound libraries via thiazole annulation to functionalized pyridine derivatives [1]. The chlorine atom at the 5-position in 5-Chloro-[1,3]thiazolo[4,5-b]pyridine is ideally positioned for Suzuki, Negishi, or Buchwald-Hartwig coupling reactions, enabling the introduction of aryl, alkyl, or amino groups. This contrasts with the unsubstituted parent scaffold, which has no such handle for late-stage diversification.

Synthetic Utility
Cross-study comparable
C5 chlorine enables Suzuki, Negishi, Buchwald-Hartwig couplings for diverse library synthesis.
Versatile intermediate; unsubstituted scaffold lacks functional handle.
Standard palladium-catalyzed cross-coupling conditions.
synthesis cross-coupling diversification building block

Cytotoxicity Profile: Thiazolo[4,5-b]pyridine Core Demonstrates Favorable Safety Window in Human Cell Lines

A cytotoxicity study on human HaCaT keratinocytes and HEK293 embryonic kidney cells showed that thiazolo[4,5-b]pyridine derivatives did not reach an IC50 value at concentrations up to 100 µM, indicating low inherent cytotoxicity [1]. This baseline safety profile provides a window of selectivity for future drug development and contrasts with more toxic heterocyclic cores like certain pyridothiazoles found in cytotoxic agents.

Cytotoxicity Window
Reported
Class representatives: No IC50 observed up to 100 µM in HaCaT, HEK293 cells.
Reported low inherent cytotoxicity context; supports selectivity window.
MTT assay; compound-specific data to verify.
cytotoxicity safety selectivity MTT assay

Best Research and Industrial Application Scenarios for 5-Chloro-[1,3]thiazolo[4,5-b]pyridine (CAS 1554348-39-8)


Synthesis of Focused Kinase Inhibitor Libraries Targeting CDK2

5-Chloro-[1,3]thiazolo[4,5-b]pyridine is the optimal starting material for generating focused libraries of CDK2 inhibitors. Evidence shows that the thiazolo[4,5-b]pyridine scaffold delivers potent CDK2 inhibition (IC50 = 0.13 µM), whereas the isomeric thiazolo[5,4-b]pyridine scaffold is inactive [1]. Using this building block, medicinal chemists can explore SAR at the C5 position by replacing the chlorine with various aryl, heteroaryl, or amine substituents via cross-coupling to optimize potency and selectivity.

Designing Selective MALT1 Allosteric Inhibitors for Lymphoma Research

For immunology and oncology programs targeting MALT1, 5-Chloro-[1,3]thiazolo[4,5-b]pyridine is the preferred building block. The thiazolo[4,5-b]pyridine class has been identified as providing 'refined selectivity' as allosteric MALT1 inhibitors, a property not achievable with simpler, non-fused heterocyclic building blocks . This application relies on the integrity of the fused ring system and the ability to functionalize the chlorine position to optimize cellular potency.

Antimicrobial Lead Optimization at the C5 Pharmacophore

The C5 position of the thiazolo[4,5-b]pyridine core has been validated as a key pharmacophoric site for antimicrobial activity, with a C5-carboxylic acid derivative achieving an MIC of 12.5 µg/mL against Candida albicans [2]. 5-Chloro-[1,3]thiazolo[4,5-b]pyridine provides a direct entry point for synthesizing a series of C5-modified analogs to improve upon this moderate potency. Its low cytotoxicity in human cell lines (IC50 > 100 µM) provides a valuable safety margin for this optimization [2].

Negative Control Synthesis for GAK Kinase Assays

In antiviral drug discovery targeting GAK, the isothiazolo[4,5-b]pyridine scaffold is a proven negative control, as it shows a complete lack of inhibitory activity [3]. By using 5-Chloro-[1,3]thiazolo[4,5-b]pyridine to synthesize the corresponding isothiazolo analogs, researchers can create matched negative controls that are structurally similar to active GAK inhibitors based on the [4,3-b] scaffold. This is essential for validating target engagement and ruling out non-specific assay artifacts.

Application
Selection Property
Validation Focus
CDK2 inhibitor library synthesis
Thiazolo[4,5-b] core scaffold
CDK2 inhibition assay context; compare [4,5-b] vs. [5,4-b] scaffold activity
MALT1 allosteric inhibitor design
Reported class-level selectivity profile
MALT1 protease selectivity panels; off-target counter-screening
C5 antimicrobial lead optimization
C5 chlorine as functionalizable handle for SAR
MIC determination vs. C. albicans; cytotoxicity counter-screen
GAK kinase assay negative control
Isothiazolo[4,5-b] scaffold lacks GAK activity
GAK inhibition assay; matched negative control for [4,3-b] active analogs
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